3-(1-propyl-1H-pyrazol-5-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(2-propylpyrazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-7-11-8(5-6-10-11)3-4-9(12)13/h5-6H,2-4,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSUFGRXGEGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-propyl-1H-pyrazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-propylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of pyrazole derivatives, including 3-(1-propyl-1H-pyrazol-5-yl)propanoic acid, often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(1-propyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 3-(1-propyl-1H-pyrazol-5-yl)propanoic acid, in the fight against malaria. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance antimalarial potency while reducing lipophilicity, which is crucial for bioavailability and metabolic stability . For instance, the incorporation of propyl groups has been shown to influence the compound's activity against Plasmodium species, suggesting that further optimization could yield more effective antimalarial agents.
Anti-inflammatory Properties
Analgesic and Anti-inflammatory Effects
Research has demonstrated that pyrazole derivatives exhibit significant analgesic and anti-inflammatory activities. Compounds similar to 3-(1-propyl-1H-pyrazol-5-yl)propanoic acid have been screened for their ability to inhibit inflammatory pathways, showing comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and pentazocine . This positions these compounds as promising candidates for developing new therapeutic agents targeting inflammatory diseases.
Synthetic Intermediate
Role in Synthesis
3-(1-propyl-1H-pyrazol-5-yl)propanoic acid serves as an important synthetic intermediate in the production of various bioactive compounds. Its unique structure allows for further functionalization, enabling the synthesis of more complex molecules with potential pharmaceutical applications . The versatility of this compound in synthetic pathways makes it a valuable asset in medicinal chemistry.
Case Study 1: Synthesis and Pharmacological Evaluation
A study conducted on a series of pyrazoline derivatives synthesized from propanoic acid derivatives demonstrated that modifications at the pyrazole ring significantly affected both analgesic and anti-inflammatory activities. The study concluded that derivatives with propyl substituents showed enhanced activity compared to their counterparts without such modifications .
Case Study 2: Antiparasitic Activity
In another case study focusing on antiparasitic activity, researchers tested various pyrazole derivatives against different strains of Plasmodium. The results indicated that certain structural modifications, including the addition of propyl groups, led to improved efficacy against malaria parasites while maintaining acceptable metabolic stability .
Mechanism of Action
The mechanism of action of 3-(1-propyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Compounds :
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid
Structural Differences :
- Core Structure : Phenyl ring vs. pyrazole ring in the target compound.
- Substituents : Chlorine and hydroxyl groups on phenyl vs. propyl group on pyrazole.
Functional Insights :
- Chlorinated phenyl derivatives exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus .
- Target Compound : The pyrazole’s nitrogen atoms may engage in hydrogen bonding, offering distinct target specificity compared to chlorinated phenyl groups.
Applications: Antimicrobial agents (phenyl derivatives) vs.
3-(Methylthio)Propanoic Acid Esters in Pineapple Volatiles
Key Compounds :
- 3-(Methylthio)propanoic acid methyl ester
- 3-(Methylthio)propanoic acid ethyl ester
Structural Differences :
- Functional Groups : Thioether and ester vs. pyrazole and carboxylic acid.
- Volatility : Esters are volatile (critical for aroma), while the target compound’s carboxylic acid group reduces volatility.
Functional Insights :
- These esters contribute to pineapple aroma, with odor active values (OAVs) up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapples .
- Target Compound : The carboxylic acid group enhances polarity, favoring solubility in aqueous environments (e.g., biological systems) over flavor applications.
Applications: Flavoring agents (esters) vs.
Pyrrole- and Pyrazole-Containing Propanoic Acid Derivatives
Key Compounds :
Structural Differences :
- Core Rings : Pyrrole-pyrazole hybrids vs. the target’s single pyrazole.
- Functional Groups: α,β-unsaturated acid (prop-2-enoic acid) vs. saturated propanoic acid.
Functional Insights :
- The α,β-unsaturated acid in the hybrid compound lowers pKa (predicted 4.54) compared to propanoic acid (~4.8–5.0), increasing acidity and reactivity .
- Target Compound : Simpler structure may improve synthetic accessibility and pharmacokinetics compared to multi-ring systems.
Applications : Coordination chemistry (nickel-containing pyrrole derivatives) vs. drug design (target compound).
Key Compounds :
Structural Differences :
- Functional Groups: Urea (hydrogen-bond donor/acceptor) vs. carboxylic acid (ionic interactions).
- Substituents : Dimethoxyphenyl vs. propyl-pyrazole.
Functional Insights :
- Urea derivatives leverage hydrogen bonding for target binding, while carboxylic acids favor ionic interactions (e.g., with basic residues in enzymes).
- Target Compound: The propanoic acid group may enhance bioavailability in physiological pH compared to esters.
Applications : Enzyme inhibitors (urea derivatives) vs. broad-spectrum therapeutics (target compound).
Comparative Data Table
Biological Activity
3-(1-propyl-1H-pyrazol-5-yl)propanoic acid is a pyrazole derivative characterized by a unique structure that includes a propanoic acid moiety and a propyl group attached to the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(1-propyl-1H-pyrazol-5-yl)propanoic acid is C₁₃H₁₈N₂O₂, with a molecular weight of approximately 222.29 g/mol. The structure features:
- A pyrazole ring at the 5-position.
- A propanoic acid functional group at the 3-position.
- A propyl group at the 1-position.
The biological activity of pyrazole derivatives is often attributed to their ability to interact with various molecular targets. The mechanism of action for 3-(1-propyl-1H-pyrazol-5-yl)propanoic acid may involve:
- Inhibition of phosphodiesterase (PDE) : Similar compounds have been shown to inhibit PDE4, which plays a significant role in inflammatory responses .
- Agonist activity : It may act as an agonist in certain receptor assays, influencing pathways related to inflammation and pain .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to 3-(1-propyl-1H-pyrazol-5-yl)propanoic acid have demonstrated:
Table 1: Anti-inflammatory Activity Comparison
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% (at 1 µM) | 86% (at 1 µM) |
| Compound A | 61% (at 10 µM) | 76% (at 10 µM) |
| Compound B | 85% (at 10 µM) | 93% (at 10 µM) |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. In particular, compounds similar to 3-(1-propyl-1H-pyrazol-5-yl)propanoic acid have shown effectiveness against various bacterial strains:
- Compounds tested against E. coli and S. aureus exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.005 |
| S. aureus | 0.0039 |
| Klebsiella pneumoniae | >0.05 |
Antitumor Activity
Recent studies have suggested that pyrazole derivatives possess potential antitumor properties. For example, some derivatives have shown cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Inflammatory Diseases : A study involving a series of pyrazole derivatives showed that specific modifications led to enhanced anti-inflammatory activity, suggesting that structural variations can significantly impact biological efficacy .
- Antimicrobial Screening : A comprehensive screening of various pyrazole derivatives against clinical isolates demonstrated promising results, particularly against multidrug-resistant strains .
Q & A
Q. What are the established synthetic routes for 3-(1-propyl-1H-pyrazol-5-yl)propanoic acid, and what are their key optimization parameters?
- Methodological Answer : A common approach involves coupling pyrazole derivatives with propanoic acid precursors. For example, thiazole-containing analogs are synthesized via condensation reactions between substituted pyrazoles and activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) under reflux conditions . Optimization parameters include:
- Solvent selection : Ethanol or dichloromethane for solubility and reactivity.
- Catalysts : Use of DMF as a catalyst in thionyl chloride-mediated esterification .
- Temperature : Reflux (~80°C) for 6–12 hours to ensure complete reaction .
- Workup : Precipitation in sodium bicarbonate solution followed by recrystallization (ethanol/water) to achieve ≥95% purity .
Q. How is structural characterization of this compound performed, and what spectral benchmarks are critical?
- Methodological Answer :
- 1H/13C NMR : Key signals include the pyrazole ring protons (δ 6.5–7.5 ppm) and propanoic acid carboxyl proton (δ 12–13 ppm). The propyl chain shows triplet/multiplet signals at δ 0.8–1.5 ppm (CH3) and δ 2.5–3.0 ppm (CH2 adjacent to pyrazole) .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 3100–3300 cm⁻¹ (N-H stretch of pyrazole) .
- X-ray Crystallography : Used to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxyl groups) .
Q. What are the standard purity assessment protocols for this compound in biological studies?
- Methodological Answer :
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30 v/v) at 1 mL/min .
- Elemental Analysis : Acceptable C/H/N deviation ≤0.4% from theoretical values .
- Melting Point : Consistency within 1–2°C of literature values (if available).
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence the compound’s bioactivity, and what computational tools predict this?
- Methodological Answer :
- QSAR Modeling : Substituents at the pyrazole 1-position (e.g., propyl vs. methyl) alter lipophilicity and hydrogen-bonding capacity. Tools like CoMFA or molecular docking (AutoDock Vina) predict binding affinity to targets like bacterial enzymes or inflammatory mediators .
- Case Study : Pyrazole derivatives with electron-withdrawing groups (e.g., -NO2) show enhanced antibacterial activity against S. aureus (MIC = 8 µg/mL) compared to electron-donating groups .
Q. How can contradictory data on the compound’s solubility and stability be resolved?
- Methodological Answer :
- Controlled Solubility Studies : Use dynamic light scattering (DLS) to measure hydrodynamic radius in buffers (pH 2–9). For example, solubility decreases at pH < 5 due to protonation of the carboxyl group .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., decarboxylated pyrazole) indicate susceptibility to heat/humidity .
Q. What mechanistic insights exist for its role in metabolic pathways or enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) or fatty acid synthase using fluorometric kits. IC50 values are compared to known inhibitors (e.g., celecoxib for COX-2) .
- Isotope Labeling : Use ¹⁴C-labeled propanoic acid to track incorporation into microbial fatty acid biosynthesis pathways .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
